3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride is a saturated, sp3-rich building block featuring a constrained cyclobutane ring substituted with a trifluoromethyl group. This class of compound is increasingly utilized in medicinal chemistry to enhance key drug-like properties, including metabolic stability and target binding, by introducing a metabolically robust, lipophilic scaffold. The hydrochloride salt form is specifically supplied to ensure superior handling, stability, and weighing accuracy as a crystalline solid, which is a critical attribute for reproducible, scalable synthesis.
Substituting this specific hydrochloride salt with alternatives introduces significant process and performance risks. Replacing it with the free base form can compromise handling and stability, as the free amine is not guaranteed to be a stable, crystalline solid. Exchanging the 3-(trifluoromethyl)cyclobutyl moiety for a non-fluorinated analog, such as cyclobutylamine, fundamentally alters the amine's basicity (pKa) and lipophilicity, which are critical for tuning molecular interactions and pharmacokinetic profiles. Such substitutions can erase the intended benefits of metabolic blocking and optimized target engagement, leading to failed development milestones.
As a hydrochloride salt, this compound is supplied as a stable, crystalline solid. This physical form is a distinct processability advantage over the corresponding free base, 3-(trifluoromethyl)cyclobutanamine, which may be a liquid or low-melting solid. Crystalline solids allow for more accurate weighing, simplified storage, and improved stability, which are critical for reproducibility in both laboratory-scale and process chemistry workflows.
| Evidence Dimension | Physical Form |
| Target Compound Data | Crystalline Solid (as hydrochloride salt) |
| Comparator Or Baseline | Free Base (3-(Trifluoromethyl)cyclobutanamine): Potential liquid or low-melting solid |
| Quantified Difference | Not applicable (Qualitative difference in physical state) |
| Conditions | Standard Temperature and Pressure (STP) |
Procuring the crystalline hydrochloride salt minimizes handling errors and ensures batch-to-batch consistency, directly impacting the reliability and scalability of a synthesis.
The electron-withdrawing trifluoromethyl group significantly lowers the basicity of the amine compared to its non-fluorinated analog. The pKa of 1-amino-1-(trifluoromethyl)cyclobutane hydrochloride is 5.29. This is a dramatic decrease of over 5 pKa units compared to tert-butyl amine hydrochloride (pKa 10.69), a non-fluorinated structural analog. This reduction in pKa is a critical design feature in medicinal chemistry, as it reduces the compound's positive charge at physiological pH, which can improve cell permeability and reduce off-target ionic interactions.
| Evidence Dimension | Acidity of Conjugate Acid (pKa) |
| Target Compound Data | 5.29 (for 1-(trifluoromethyl)cyclobutan-1-amine hydrochloride) |
| Comparator Or Baseline | tert-Butyl amine hydrochloride: 10.69 |
| Quantified Difference | ΔpKa ≈ -5.4 |
| Conditions | Experimentally measured values for para-substituted aniline analogs. |
This allows chemists to precisely control a molecule's ionization state, which is essential for optimizing target binding, selectivity, and overall ADME properties.
The 1-trifluoromethyl-cyclobutyl group is increasingly used as a bioisosteric replacement for moieties like tert-butyl groups to block sites of metabolic oxidation. The high strength of the C-F bond prevents enzymatic oxidation by cytochrome P450 enzymes that would readily occur at the C-H bonds of a non-fluorinated analog. In several case studies, replacing a tert-butyl group with a 1-trifluoromethyl-cyclobutyl group led to an increase in metabolic stability, preserving bioactivity while reducing metabolic clearance. For example, in a Butenafine analog, this replacement decreased the intrinsic clearance rate from 30 to 21 mg min–1 μL–1.
| Evidence Dimension | In Vitro Metabolic Clearance (CLint) |
| Target Compound Data | 21 (Butenafine analog with 1-trifluoromethyl-cyclobutyl group) |
| Comparator Or Baseline | 30 (Butenafine, with tert-butyl group) |
| Quantified Difference | 30% reduction in clearance rate |
| Conditions | In vitro human liver microsome stability assay. |
Incorporating this building block is a rational strategy to design drug candidates with improved pharmacokinetic profiles, potentially leading to longer half-lives and lower required doses.
This building block is the right choice for medicinal chemistry programs where metabolic lability at an alkyl or aryl group is a known issue. Its demonstrated ability to block C-H oxidation makes it a suitable precursor for improving the pharmacokinetic profile of lead compounds.
In projects requiring an amine with significantly reduced basicity to optimize target engagement or improve cell permeability, this compound offers a quantitatively predictable solution. The strongly depressed pKa makes it a superior choice over simple alkylamines for modulating ionization at physiological pH.
For multi-step syntheses where process control is critical, the procurement of this compound as a stable, crystalline hydrochloride salt is a key enabler. It simplifies material handling and ensures consistent reaction input, which is vital for achieving reproducible yields and purity profiles in scale-up campaigns.
Corrosive;Irritant